2,5-Anhydro-1-azido-1-deoxy-D-glucitol
Description
Historical Context and Significance of Carbohydrate Scaffolds in Organic Synthesis
Carbohydrates, often referred to as sugars, are one of the most abundant and structurally diverse classes of biomolecules. guidechem.comresearchgate.net Historically viewed primarily as a source of energy, their role in organic synthesis has evolved dramatically. The inherent chirality and high density of functional groups in carbohydrates make them ideal starting materials, or "chiral pools," for the synthesis of complex, stereochemically defined molecules. lookchem.com This has led to their widespread use as scaffolds, providing a rigid framework upon which to build diverse molecular architectures for applications in drug discovery and materials science. researchgate.netlookchem.com
Structural Features and Synthetic Utility of 2,5-Anhydro-D-glucitol Frameworks
The 2,5-Anhydro-D-glucitol framework is a specific type of carbohydrate scaffold characterized by a tetrahydrofuran (B95107) ring formed by an internal ether linkage between the C-2 and C-5 positions of a glucitol backbone. biosynth.com This structural feature imparts a degree of conformational rigidity. The synthesis of 2,5-anhydro-D-glucitol can be achieved through various methods, including the acid-catalyzed cyclization of D-mannitol or intramolecular cyclization of diepoxide precursors. biosynth.comelsevierpure.com This scaffold serves as a versatile intermediate in the production of more complex molecules, such as its phosphate (B84403) derivatives. chemnet.com
Rationale for Azido (B1232118) Functionality in Chemical Biology and Material Science Applications
The azide (B81097) group (–N₃) is a small, highly energetic functional group with a remarkable range of applications. chemnet.com In chemical biology, it is a key player in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages. chemnet.com This bioorthogonal reaction, meaning it does not interfere with native biological processes, makes the azide group an invaluable tool for labeling and tracking biomolecules in living systems. chemnet.com
In material science, the azide group's ability to release nitrogen gas upon thermal or photochemical activation is exploited. chemnet.com This property makes organic azides useful as cross-linking agents to modify the physical properties of polymers and as energetic components in propellants. chemnet.com
Detailed Research Findings
While specific published research focusing exclusively on 2,5-Anhydro-1-azido-1-deoxy-D-glucitol is scarce, its existence is confirmed through chemical vendor data. The compound is identified by the CAS number 243469-59-2 .
Hypothetical Synthesis
A plausible synthetic route to This compound can be postulated based on established carbohydrate chemistry. A common method for introducing an azide group into a sugar scaffold is through the nucleophilic substitution of a suitable leaving group, such as a tosylate or triflate, at the desired position.
Therefore, a potential synthesis could involve the following steps:
Selective protection of the hydroxyl groups at C-3, C-4, and C-6 of 2,5-Anhydro-D-glucitol .
Activation of the primary hydroxyl group at C-1 by converting it into a good leaving group (e.g., tosylation).
Nucleophilic displacement of the leaving group with an azide salt, such as sodium azide (NaN₃), in a suitable polar aprotic solvent.
Deprotection of the remaining hydroxyl groups to yield the final product.
This approach is analogous to synthetic strategies used for other azido-sugars.
Interactive Data Tables
Below are tables summarizing the known and inferred properties of This compound and its parent scaffold.
Table 1: Properties of this compound (Data sourced from chemical vendor information)
| Property | Value |
| CAS Number | 243469-59-2 |
| Molecular Formula | C₆H₁₁N₃O₄ |
| Molecular Weight | 189.17 g/mol |
| SMILES | C([C@H]1C@HCO)O)O)N=[N+]=[N-] |
Table 2: Properties of the Parent Scaffold, 2,5-Anhydro-D-glucitol (Data sourced from PubChem and other chemical suppliers) chemnet.com
| Property | Value |
| CAS Number | 27826-73-9 |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O4 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-(azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
SXQJFSPBUVMKMT-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Anhydro 1 Azido 1 Deoxy D Glucitol
Convergent and Divergent Synthesis Strategies
The synthesis of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol can be approached through both convergent and divergent strategies.
Divergent synthesis often commences from a common precursor, such as D-glucitol or a derivative, which is then sequentially modified to introduce the anhydro ring and the azido (B1232118) group. For instance, a multi-step process starting from D-mannitol can lead to the formation of 2,5-anhydro-D-glucitol. researchgate.net This intermediate then serves as a scaffold for the subsequent introduction of the azido functionality.
Convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. While less commonly detailed in the literature for this specific compound, a convergent approach might involve the synthesis of a protected 1-azido-1-deoxy-glucitol fragment and a separate precursor that facilitates the anhydro ring formation upon coupling.
Stereochemical Control and Regioselectivity in Anhydro Ring Formation
Regioselectivity, ensuring the formation of the 2,5-anhydro ring over other possible anhydro rings (e.g., 1,4- or 1,5-anhydro), is often directed by the choice of starting material and the strategic use of protecting groups. For example, starting from D-mannitol, specific hydroxyl groups can be selectively protected to favor the desired cyclization pathway. researchgate.net
Introduction of the Azido Group: Mechanistic Considerations
The introduction of the azido group is a key transformation in the synthesis of this compound. The azide (B81097) functionality is often introduced via a nucleophilic substitution reaction. researchgate.net
A common method involves the conversion of a primary hydroxyl group at the C-1 position into a good leaving group, such as a tosylate or mesylate. This is followed by a subsequent S_N2 reaction with an azide source, typically sodium azide (NaN_3) in a polar aprotic solvent like DMF. researchgate.net The stereochemistry at the C-1 position is inverted during this process.
The azide group is relatively small and metabolically stable, making it a useful chemical reporter in biological systems. researchgate.net However, it is important to note that the azide group is significantly larger than a hydroxyl group and is a rigid, linear structure, which can impact its interaction with enzymes or binding partners. nih.gov
Orthogonal Protecting Group Chemistry in Multi-Step Synthesis
The multi-step synthesis of this compound necessitates a sophisticated protecting group strategy. Orthogonal protecting groups are essential to selectively mask and deprotect various hydroxyl groups throughout the synthetic sequence.
Common protecting groups for hydroxyl functions in carbohydrate chemistry include:
Benzyl (B1604629) ethers (Bn): Cleaved by hydrogenolysis.
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ions.
Acetals and Ketals (e.g., isopropylidene): Cleaved under acidic conditions.
Esters (e.g., acetate, benzoate): Cleaved by base-mediated hydrolysis.
The choice of protecting groups must be carefully planned to ensure their stability under the various reaction conditions employed for anhydro ring formation and azidation. For example, if the azidation step is performed under basic conditions, acid-labile protecting groups would be suitable for other parts of the molecule.
Precursor Selection and Chemical Transformations for the Glucitol Moiety
D-Mannitol: A readily available and relatively inexpensive starting material. researchgate.netchemicalbook.com Its stereochemistry allows for a controlled synthesis of the 2,5-anhydro-D-glucitol core. researchgate.net
D-Glucitol (Sorbitol): Another potential precursor, though its direct conversion to the 2,5-anhydro form might require more complex manipulations. chemicalbook.com
L(+)-diethyl tartrate or non-chiral compounds like allyl bromide or cis-but-2-ene-1,4-diol: These have been used in alternative approaches to construct the 2,5-anhydro-D-glucitol skeleton. researchgate.net
The chemical transformations to convert these precursors into the desired glucitol moiety often involve a series of steps, including selective protection of hydroxyl groups, epoxidation, and cyclization reactions. researchgate.net For instance, D-mannitol can be converted to a diepoxide, which then undergoes intramolecular cyclization to yield 2,5-anhydro-D-glucitol. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Temperature control is critical, especially for stereoselective reactions.
Catalyst: In some steps, such as the introduction of the azido group, a phase-transfer catalyst may be employed to improve efficiency. researchgate.net
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion and minimize the formation of byproducts.
Exploration of Chemical Reactivity and Derivatization Strategies
Azide-Mediated Click Chemistry Functionalization
The azide (B81097) group is a cornerstone of "click chemistry," a set of biocompatible, high-yield reactions. This functionality allows for the straightforward introduction of a wide array of molecular entities onto the sugar scaffold.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by linking an azide with a terminal alkyne. While specific studies on 2,5-Anhydro-1-azido-1-deoxy-D-glucitol are not prevalent in the literature, the reactivity of other azido (B1232118) sugars, such as 1-azido-1-deoxy-β-D-glucopyranoside, has been well-documented. sigmaaldrich.com It is anticipated that this compound would readily undergo CuAAC reactions with various alkynes to yield triazole-linked conjugates.
These reactions are typically carried out under mild conditions, often in aqueous solvent mixtures, using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. The resulting triazole ring is not just a passive linker but can also participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the resulting molecule.
Table 1: Representative Conditions for CuAAC with Azido Sugars This table is based on general knowledge of CuAAC reactions with analogous compounds, as specific data for this compound is not available.
| Alkyne Partner | Copper Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| Propargyl-functionalized molecule | CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | Room Temperature, 12-24 h |
| Alkyne-tagged biomolecule | Cu(I) ligand complex | None (if Cu(I) is used directly) | Aqueous buffer | Room Temperature, 1-4 h |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst.
The high ring strain of the cyclooctyne (B158145) provides the driving force for the [3+2] cycloaddition with the azide group of this compound. This bioorthogonal reaction proceeds with high efficiency and selectivity, making it an invaluable tool for in vivo imaging and proteomics. The reaction rate can be influenced by the specific type of cyclooctyne used.
The azide group, while primarily known for its role in click chemistry, can also participate in other cycloaddition reactions, such as the hetero-Diels-Alder reaction. In these reactions, the azide can act as either a diene or a dienophile, depending on the reaction partner. For instance, vinyl azides have been shown to undergo asymmetric hetero-Diels-Alder reactions with carbonyl compounds. biosynth.com
While there are no specific reports on the hetero-Diels-Alder reactivity of this compound, this reaction class represents a potential, albeit less explored, avenue for the synthesis of complex heterocyclic structures fused to the anhydroglucitol core. The feasibility and outcome of such reactions would depend on the specific diene or dienophile used and the reaction conditions.
Selective Hydroxyl Group Functionalization
The three secondary hydroxyl groups at the C-3, C-4, and C-6 positions of this compound provide ample opportunities for derivatization. The selective functionalization of these hydroxyls is key to modulating the compound's physicochemical properties and biological activity.
The hydroxyl groups of this compound can be converted to ethers or esters to introduce a variety of functional groups. The relative reactivity of the hydroxyl groups can allow for selective functionalization under carefully controlled conditions. For instance, in the related compound 1,4:3,6-dianhydro-D-glucitol (isosorbide), the exo-hydroxyl group is generally more reactive than the endo-hydroxyl, allowing for regioselective esterification. sigmaaldrich.com A similar selectivity might be achievable with this compound.
Common reactions include the formation of benzyl (B1604629) ethers for protection, followed by further modifications, or the introduction of acyl groups via esterification with acid chlorides or anhydrides in the presence of a base. The use of bulky protecting groups, such as the trityl group, can also facilitate selective functionalization of the primary hydroxyl group if one were present.
Table 2: Examples of Protected Anhydro-D-glucitol Derivatives This table highlights the feasibility of selective protection on the anhydro-D-glucitol scaffold.
| Compound | Protecting Groups | Reference |
|---|---|---|
| 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | Acetyl, Isopropylidene, Trityl | nih.gov |
The functional groups of this compound can undergo various oxidation and reduction reactions.
Reduction: The most prominent reduction reaction for this molecule is the conversion of the azide group to a primary amine. This transformation is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. This reaction is generally high-yielding and clean, providing a straightforward route to 2,5-anhydro-1-amino-1-deoxy-D-glucitol, a valuable building block for further derivatization, such as amidation or reductive amination.
Table 3: Representative Conditions for Azide Reduction in Sugar Derivatives Based on the reduction of a similar azido sugar.
| Substrate | Reagents | Solvent | Conditions | Product | Reference |
|---|
Oxidation: The secondary hydroxyl groups of the anhydroglucitol ring can be oxidized to the corresponding ketones. Various oxidizing agents can be employed, and the selectivity may be influenced by steric and electronic factors. For example, enzymatic oxidation has been used to convert the related compound 1,5-anhydro-D-glucitol to 1,5-anhydro-D-fructose. While this was performed on a different isomer, it demonstrates the potential for the oxidation of the hydroxyl groups on the anhydroalditol core. Such an oxidation would introduce a ketone functionality, which could then be used for further chemical modifications, such as the formation of imines or hydrazones.
Alkylation Reactions for Scaffold Extension
Alkylation reactions serve as a fundamental strategy for extending the molecular framework of this compound. The compound's three hydroxyl groups can be targeted for alkylation to introduce new functional groups or to link the core to other molecular entities. This process typically involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles to attack an alkyl halide or other electrophilic species.
These reactions are crucial for building more complex structures, such as those used in the development of cationic lipids for nucleic acid delivery systems. google.com The alkylation of amino or mercapto groups, which can be introduced onto the glucitol scaffold via prior modification of the hydroxyls, leads to the formation of stable secondary/tertiary amines and thioether bonds, respectively. google.com
Table 1: Alkylation Reactions on the this compound Scaffold
| Reacting Group (on scaffold) | Reagent Type | Resulting Linkage | Purpose |
|---|---|---|---|
| Hydroxyl (-OH) | Alkyl Halide | Ether (-O-R) | Scaffold extension, introduction of new functionalities. |
| Amino (-NH₂) (post-modification) | Alkyl Halide | Secondary/Tertiary Amine | Formation of nitrogen-branched structures. google.com |
Formation of Complex Conjugates and Branched Structures
The multifunctional nature of this compound makes it an ideal central branching unit for constructing complex conjugates and multi-arm structures, particularly for biomedical applications. google.comepo.org
Linker Chemistry for Bioconjugation: Amine, Thiol, Carboxyl, and Hydrazone Formations
Bioconjugation leverages specific, stable chemical linkages to attach biomolecules to the glucitol scaffold. The azide group is particularly valuable, enabling highly efficient and specific "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. lookchem.com Alternatively, the azide can be reduced via the Staudinger reaction to produce an amine, which is then available for further conjugation. lookchem.com
The hydroxyl groups provide pathways for other essential conjugation chemistries. They can be oxidized to aldehydes or carboxylic acids. Aldehyd-modified scaffolds can react with hydrazide-containing molecules to form hydrazone linkages. google.com Carboxylated scaffolds can be activated and reacted with amines on proteins or other molecules to form stable amide bonds. google.com Thiol-reactive linkers can also be introduced to the scaffold, allowing for conjugation with cysteine residues on proteins. google.com
Table 2: Bioconjugation Strategies via Linker Chemistry
| Target Linkage | Scaffold Functional Group | Partner Functional Group | Reaction Type |
|---|---|---|---|
| Triazole | Azide (-N₃) | Alkyne | Huisgen 1,3-Dipolar Cycloaddition lookchem.com |
| Amide | Carboxyl (-COOH) (from -OH oxidation) | Amine (-NH₂) | Condensation google.com |
| Thioether | Thiol (-SH) (post-modification) | Alkyl Halide / Maleimide | Alkylation / Michael Addition google.com |
| Hydrazone | Aldehyde (from -OH oxidation) | Hydrazide/Hydrazine | Condensation google.com |
Integration into Polyethylene (B3416737) Glycol (PEG) Architectures
PEGylation is a widely used technique to improve the pharmacokinetic properties of therapeutic molecules. google.comgoogle.com Using this compound as a core allows for the synthesis of branched or multi-arm PEG structures. google.comepo.org In this context, the compound is described as a "3 hydroxy + 1 azido" branching unit. google.com
The hydroxyl groups serve as initiation sites for the attachment of multiple PEG chains. This creates a branched PEG derivative with a distinct three-dimensional structure. google.comepo.org Compared to linear PEG, these branched architectures can provide a more effective "umbrella-like" protective shield around a conjugated drug molecule. epo.org This increased steric hindrance can more effectively inhibit degradation by enzymes and reduce immunogenicity, leading to a longer circulation half-life. epo.org The remaining azide group provides a specific handle for conjugating the entire branched PEG structure to a drug or biomolecule.
The use of a central, well-defined core like this compound also allows for more precise control over the molecular weight and a narrower molecular weight distribution during the production of these complex polymers. google.com
Rigorous Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR): This technique identifies the number of distinct proton environments and their neighboring protons. For 2,5-Anhydro-1-azido-1-deoxy-D-glucitol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furanoid ring and the hydroxymethyl and azidomethyl groups. The chemical shifts, integration values (proton count), and splitting patterns (coupling) are used to assign each proton to its specific position in the molecule.
¹³C NMR (Carbon-13 NMR): This method reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would display six unique signals, corresponding to the six carbon atoms of the anhydroglucitol backbone. The chemical shifts are indicative of the carbon's hybridization and attached functional groups, with the carbon attached to the azide (B81097) group (C1) and those bearing hydroxyl groups showing characteristic downfield shifts.
2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural connections. A COSY spectrum would map out the ¹H-¹H coupling networks, confirming which protons are adjacent to one another within the ring system. An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of each proton signal to its corresponding carbon atom.
While specific, published high-resolution spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure.
Table 1: Predicted NMR Spectral Characteristics for this compound
| Nucleus | Structural Position | Expected Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | H1, H1' (CH₂N₃) | 3.0 - 3.5 | Doublet of Doublets (dd) or Multiplet (m) |
| ¹H | H2, H3, H4, H5 | 3.5 - 4.5 | Multiplets (m) |
| ¹H | H6, H6' (CH₂OH) | 3.5 - 4.0 | Doublet of Doublets (dd) or Multiplet (m) |
| ¹H | OH | Variable | Broad Singlet (br s) |
| ¹³C | C1 (CH₂N₃) | 50 - 60 | N/A |
| ¹³C | C2, C3, C4, C5 (Ring Carbons) | 70 - 85 | N/A |
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Analysis for Molecular Weight Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound, with a molecular formula of C₆H₁₁N₃O₄, HRMS is used to verify the elemental composition by matching the experimentally measured mass to the calculated theoretical mass. biosynth.com This confirmation is a critical step in verifying the identity of the synthesized compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique particularly well-suited for the analysis of biomolecules like carbohydrates. nih.govnih.gov It is capable of ionizing molecules with minimal fragmentation, making it ideal for determining the molecular weight of the intact parent molecule. mdpi.com In a typical analysis, the analyte is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the sample. The time it takes for the ion to travel to the detector is proportional to its mass.
Table 2: Molecular Weight and Formula for this compound
| Compound Name | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic (Exact) Mass (Da) |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum provides clear evidence for its key functional groups:
Azide (–N₃) Group: The most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group. This peak typically appears in a relatively clean region of the spectrum, making it a powerful diagnostic tool. Studies on other azide-labeled carbohydrates confirm this strong and sensitive signal. chemrxiv.org
Hydroxyl (–OH) Groups: The presence of hydroxyl groups is confirmed by a broad absorption band in the high-frequency region of the spectrum. This broadening is due to intermolecular hydrogen bonding between the –OH groups.
C–H Bonds: Absorption bands corresponding to the stretching and bending vibrations of the aliphatic C–H bonds in the furanoid ring and methylene (B1212753) groups are also present.
C–O Bonds: The spectrum also contains signals for C–O stretching vibrations, characteristic of the ether linkage in the anhydro ring and the alcohol functionalities.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (R–N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Hydroxyl (R–OH) | O–H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (C–H) | C–H Stretch | 2850 - 3000 | Medium |
Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical Insights
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As a chiral compound derived from D-glucitol, this compound is CD-active.
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a compound in the solid state. This technique requires the molecule to be grown as a single, high-quality crystal.
If a suitable crystal of this compound were obtained, X-ray diffraction analysis would provide definitive proof of its structure by:
Confirming the covalent connectivity of all atoms.
Determining the exact bond lengths and bond angles.
Establishing the conformation of the 2,5-anhydro (furanoid) ring.
Unequivocally verifying the relative and absolute stereochemistry at each of the chiral centers.
A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this specific compound. Therefore, while it remains the gold standard for structural elucidation, this definitive data is not currently available.
Computational and Theoretical Studies of 2,5 Anhydro 1 Azido 1 Deoxy D Glucitol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. For 2,5-Anhydro-1-azido-1-deoxy-D-glucitol, DFT calculations would be instrumental in understanding its fundamental chemical nature.
A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional structure. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p), are commonly employed for organic molecules to achieve a balance between accuracy and computational cost. nih.gov Once the optimized geometry is obtained, further calculations can elucidate the distribution of electrons and identify reactive sites.
Key electronic properties that can be determined include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the azide (B81097) group and hydroxyl groups would be expected to be regions of significant electrostatic potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding interactions, charge transfer, and hybridization within the molecule.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. These methods are fundamental in drug discovery and design.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. For this compound, docking studies could be used to investigate its potential as an inhibitor of carbohydrate-processing enzymes. For instance, it could be docked into the active site of glycosidases or glycosyltransferases to assess its binding mode and predict its inhibitory potential. Studies on monosaccharide derivatives have successfully used molecular docking to predict binding affinities and guide the synthesis of potent inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govresearchgate.net Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate their movements, offering insights into:
Binding Stability: MD simulations can assess the stability of the ligand in the binding pocket over a period of nanoseconds to microseconds.
Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding, which can be crucial for biological activity. MD simulations can capture these dynamic adjustments. nih.govresearchgate.net
Interaction Energetics: By analyzing the simulation trajectory, it is possible to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking alone.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, understanding its conformational preferences is essential as different conformers can have varying biological activities.
The central 2,5-anhydro-D-glucitol core is a furanose ring, which is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The orientation of the substituents on the ring, including the azidomethyl group at C1 and the hydroxyl groups, will be influenced by the ring's pucker. Furthermore, the C1-C2 bond allows for rotation of the azidomethyl group, leading to different rotamers.
Computational methods can be used to map the potential energy surface of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles). This allows for the identification of low-energy, stable conformations and the energy barriers between them. Such studies often employ a combination of molecular mechanics force fields and quantum mechanical calculations. While specific conformational analysis of this compound is not reported, similar analyses of other furanose-containing molecules provide a framework for how such an investigation would be conducted. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of derivatives of this compound were synthesized and their biological activity (e.g., enzyme inhibition) measured, QSAR could be employed to develop a predictive model.
The process of QSAR modeling involves several steps:
Data Set Preparation: A dataset of molecules with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Hydrophobic descriptors: Like the partition coefficient (logP).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A successful QSAR model for derivatives of this compound could be used to:
Predict the activity of new, unsynthesized derivatives.
Identify the key structural features that contribute to high activity.
Guide the design of more potent and selective compounds.
QSAR studies on other classes of compounds, such as flavonoids as α-glucosidase inhibitors, have demonstrated the utility of this approach in drug discovery. nih.gov
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR Spectroscopy: NMR is a key technique for elucidating the structure of organic molecules. arxiv.orgrsc.orgrsc.org Computational methods, often based on DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. arxiv.orgrsc.orgrsc.org These predictions can aid in the assignment of experimental spectra and confirm the proposed structure. The development of advanced computational approaches, including the use of artificial neural networks, has further improved the accuracy of NMR predictions for carbohydrates. arxiv.orgrsc.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted IR spectrum. The azide group in this compound has a characteristic stretching frequency, and its calculated value could be compared with experimental data for confirmation.
Reaction Pathways: Computational methods can also be used to explore potential reaction pathways of this compound. For example, the mechanism of the azide group's participation in "click" chemistry reactions, a common application for azido-sugars, could be investigated by calculating the energies of transition states and intermediates. This would provide insights into the reaction kinetics and thermodynamics.
Academic and Research Applications in Chemical Biology and Advanced Materials
Design and Synthesis of Glycomimetics and Unnatural Carbohydrate Analogues
Glycomimetics, compounds designed to mimic the structure and function of natural carbohydrates, are crucial tools in glycobiology. 2,5-Anhydro-1-azido-1-deoxy-D-glucitol serves as an important scaffold in this area. Its 2,5-anhydro bridge locks the molecule into a five-membered ring structure that acts as a stable mimic of a furanose sugar. Unlike natural glycosides, this scaffold is resistant to enzymatic cleavage, a desirable trait for developing therapeutic agents or biological probes.
The synthesis of such mimics often leverages the compound's functional groups. The azido (B1232118) group at the C-1 position is particularly significant, providing a handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction allows for the efficient and specific conjugation of the glucitol scaffold to other molecules, such as peptides, lipids, or polymers, to create complex unnatural carbohydrate analogues. sigmaaldrich.comsigmaaldrich.com The hydroxyl groups on the ring can be selectively protected or modified to further tune the molecule's properties and interactions. Related anhydro sugars, such as 1,5-anhydro-D-fructose, are also recognized as versatile chiral building blocks for creating polyfunctional heterocyclic compounds. researchgate.net
Development of Chemical Probes for Biochemical Pathways
While direct use of this compound as a chemical probe is not extensively documented, its structural analogues have shown utility in studying biochemical pathways. For instance, the related compound 2,5-anhydro-D-glucitol-1,6-diphosphate serves as an analogue of D-fructose 1,6-bisphosphate and is known to be a limited allosteric activator of yeast Pyruvate Kinase. medchemexpress.com This suggests that the 2,5-anhydro-glucitol core can interact with active sites of metabolic enzymes. The presence of the azido group on the primary compound offers a latent reactive handle for attaching reporter tags, such as fluorophores or biotin, after the molecule has been metabolically incorporated or has bound to its target, enabling the visualization and identification of cellular interaction partners.
Scaffolds for Glycosidase Inhibitor Research
The structural similarity of anhydro-sugars to the transition states of glycosidic bond cleavage makes them excellent scaffolds for designing glycosidase inhibitors. researchgate.net These inhibitors are valuable for treating diseases like diabetes, influenza, and lysosomal storage disorders. mdpi.com Research has shown that derivatives of the related 1,5-anhydro-D-glucitol can act as dual inhibitors of α-glucosidase and protein tyrosine phosphatase-1B (PTP1B), two key targets in anti-diabetic drug development. nih.gov
Furthermore, iminosugars with similar five-membered ring structures, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), are known to be potent inhibitors of various glucosidases. researchgate.net The core structure of this compound provides a stable, non-hydrolyzable framework that mimics the natural substrate. The azido and hydroxyl groups can be chemically modified to create a library of derivatives, allowing researchers to systematically explore the structure-activity relationship and develop inhibitors with high potency and selectivity for specific glycosidases.
Building Blocks for Oligosaccharide and Polysaccharide Mimics
Beyond single sugar mimics, this compound is a valuable building block for synthesizing larger structures that mimic oligosaccharides and polysaccharides. These mimics are used to study carbohydrate-protein interactions and to develop synthetic vaccines and materials. The stability of the anhydro-glucitol core prevents degradation by glycosidases, a major advantage over natural oligosaccharides.
Research on related compounds, such as 2,5-anhydro-D-mannose end-functionalized chitin (B13524) oligomers, demonstrates a strategy for creating diblock oligosaccharides. nih.gov In this approach, the anhydro-sugar serves as a reactive terminal unit. Similarly, the azido group of this compound can be used to click-conjugate it to other sugar units or polymer backbones, enabling the controlled, step-wise assembly of oligosaccharide mimics. This modular approach allows for precise control over the structure and valency of the final mimic, which is crucial for studying multivalent binding effects common in carbohydrate recognition.
Applications in Macromolecular Conjugation for Research Tools
The ability to be readily conjugated to macromolecules makes this compound a key component in the development of advanced research tools, particularly in the realm of drug delivery and targeted therapies.
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to molecules and nanoparticles, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. mdpi.com When used in lipid-based drug delivery systems like liposomes or lipid nanoparticles (LNPs), PEG-lipid conjugates form a protective hydrophilic layer that reduces clearance by the immune system, thereby prolonging circulation time. biochempeg.comnih.gov
This compound serves as a branched central core for synthesizing novel PEGylated lipids. The multiple hydroxyl groups on the glucitol ring allow for the attachment of several lipid tails, while the C-1 azide (B81097) is used to click-conjugate a PEG chain. This creates a branched architecture that can be incorporated into LNP formulations. These branched PEG-lipids can influence particle size, enhance stability by preventing aggregation, and facilitate the targeted delivery of encapsulated drugs, such as mRNA or small molecule therapeutics. biochempeg.comnih.gov
| Component | Function | Example Molecule/Structure |
|---|---|---|
| Core Scaffold | Provides a branched anchor for lipids and PEG | This compound |
| Hydrophilic Polymer | Provides stealth properties, prolongs circulation | Polyethylene Glycol (PEG) |
| Lipid Tails | Anchor the conjugate within the lipid bilayer of the LNP | Diacyl- or dialkyl-glycerol |
| Therapeutic Cargo | The active drug to be delivered | mRNA, siRNA, small molecule drug |
| Helper Lipids | Form the main body of the nanoparticle | Ionizable cationic lipids, phospholipids, cholesterol |
The utility of this compound extends to the functionalization of larger polymeric scaffolds to create multi-arm or branched structures for advanced drug delivery applications. Compared to linear PEG, branched PEG architectures can offer a more effective "umbrella-like" protective layer around a drug, further enhancing steric hindrance and stability.
This compound can act as the core of multi-arm PEG derivatives, such as three-arm or eight-arm PEGs. biochempeg.com In this design, multiple PEG chains are grown from or attached to the hydroxyl groups of the central glucitol molecule. The terminal ends of these PEG arms can then be functionalized with targeting ligands (e.g., antibodies, peptides) or drugs. This approach allows for a higher drug load compared to linear polymers and facilitates the creation of multifunctional delivery systems capable of targeting specific cells or tissues.
| Feature | Linear PEG Scaffold | Branched PEG Scaffold (Glucitol-Core) |
|---|---|---|
| Core Molecule | N/A (linear chain) | This compound |
| Architecture | Single polymer chain | Multiple polymer arms radiating from a central core |
| Drug Loading Capacity | Typically lower (1-2 drugs per chain) | Higher (multiple drugs, one per arm) |
| Steric Hindrance | Moderate | High ("umbrella-like" shielding) |
| Viscosity | Higher at equivalent molecular weight | Lower at equivalent molecular weight |
| Application Example | Standard PEGylation of proteins | High-payload drug delivery, multifunctional nanocarriers |
Contribution to Bio-orthogonal Labeling and Imaging Probes
The primary contribution of this compound to bio-orthogonal labeling and the development of imaging probes stems from the presence of the azide (-N₃) functional group. The azide group is a key player in a set of reactions known as "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing them to proceed in complex biological environments without interfering with native biochemical processes.
While direct, extensive research on this compound as a standalone labeling agent is not widely documented, its utility is primarily demonstrated as a precursor or a core scaffold in the construction of larger, more complex functional molecules. Patent literature highlights its role as a "3 hydroxy +1 azido" branching center for the synthesis of multi-arm or branched polyethylene glycol (PEG) derivatives. google.com In this context, the hydroxyl groups of the glucitol moiety serve as points for attaching PEG chains, while the azide group provides a specific site for conjugation with other molecules.
The azide group on the this compound core can be reacted with a molecule containing a terminal alkyne to form a stable triazole linkage. google.com This click reaction is instrumental in attaching imaging agents, such as fluorescent dyes or other reporter molecules, to the PEGylated structure. The resulting macromolecule can be used in various bio-imaging applications. The branched nature of the PEG, originating from the glucitol scaffold, can offer advantages such as increased steric hindrance, which can protect a conjugated drug from enzymatic degradation and prolong its circulation time in vivo. google.com
Table 1: Bio-orthogonal Reactions Involving Azide Functionality
| Reaction Type | Reactants | Product | Catalyst | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | Copper(I) | High reaction rate, high yield |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne (B158145) | 1,2,3-triazole | None (strain-promoted) | Copper-free, suitable for live-cell imaging |
Role in the Synthesis of Nucleoside Analogues
Currently, there is a notable lack of specific, publicly available scientific literature detailing the direct role or established methodologies for the use of this compound in the synthesis of nucleoside analogues. While its structure contains a modified sugar-like scaffold, which is a fundamental component of nucleosides, its application in this specific area of medicinal chemistry is not well-documented in peer-reviewed journals or patent databases.
In theory, the azide group at the 1-position could be reduced to an amine, which could then potentially be coupled with a nucleobase or a precursor to form a C-N bond, a key step in nucleoside synthesis. The 2,5-anhydro bridge creates a conformationally constrained furanose-like ring, which could be of interest for creating nucleoside analogues with restricted flexibility. However, without specific research findings, any discussion on its role remains speculative. The compound is mentioned in patent documents in lists of reagents that can be used in the modification of biologically relevant substances, which could include nucleosides, but no concrete examples of this application are provided. google.comepo.org
Further research would be required to explore the potential of this compound as a viable precursor for novel nucleoside analogues and to determine their potential biological activities.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2,5-Anhydro-1-azido-1-deoxy-D-glucitol, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the stereochemistry and substitution pattern. For example, the azido group (N₃) shows characteristic IR absorption at ~2100 cm⁻¹. High-resolution mass spectrometry (HRMS) should validate the molecular formula (C₆H₁₁N₃O₄, exact mass 213.073) . Polarimetry can confirm optical activity due to the D-glucitol backbone .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound should be stored in anhydrous conditions at -20°C to prevent hydrolysis of the azido group. Use amber vials to avoid photodegradation, and monitor purity via thin-layer chromatography (TLC) before use. Lab safety protocols, such as avoiding open flames (due to azide explosivity) and using fume hoods, are mandatory .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical route involves nucleophilic substitution of a hydroxyl group with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Protecting groups (e.g., benzylidene in related compounds) may be used to direct regioselectivity . Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
Q. How can the reactivity of the azido group in this compound be exploited for click chemistry applications?
- Methodological Answer : The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate catalyst in t-BuOH/H₂O) to conjugate the compound with alkynylated biomolecules. Monitor reaction progress via LC-MS to avoid side reactions .
Q. What strategies resolve contradictions in stereochemical outcomes during synthetic modifications of the glucitol backbone?
- Methodological Answer : Conflicting stereochemistry may arise from incomplete epimerization or protecting group effects. Use 2D NMR (NOESY/ROESY) to confirm spatial arrangements. Computational modeling (DFT) can predict energetically favorable conformers. Iterative synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) improves stereocontrol .
Q. How can phosphorylation of this compound be achieved, and what analytical methods validate success?
- Methodological Answer : Phosphorylation at the C-6 position can be performed using phosphoryl chloride (POCl₃) in pyridine. Purify the product via ion-exchange chromatography. Validate using ³¹P NMR (δ ~0–5 ppm for phosphate esters) and MALDI-TOF MS to detect mass shifts corresponding to phosphorylation (+80 Da) .
Q. What role does this compound play in studying carbohydrate-active enzymes (CAZymes)?
- Methodological Answer : The compound serves as a substrate analog for glycosidases or glycosyltransferases. Enzyme kinetics can be assayed via UV-vis monitoring of azide release or competitive inhibition studies. Compare activity with natural substrates (e.g., D-glucitol derivatives) to elucidate binding specificity .
Q. How can researchers address discrepancies in quantifying trace amounts of this compound in complex mixtures?
- Methodological Answer : Use isotope dilution assays (e.g., ¹³C-labeled internal standards) paired with LC-MS/MS for high sensitivity. Calibrate against synthetic standards to account for matrix effects. Statistical validation (e.g., ANOVA) ensures reproducibility across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
